(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
(1R,4S)-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the bis-hydroxylation of a precursor compound. This process can be carried out using oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide, triethylamine-oxide, or potassium ferricyanide . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar oxidation reactions. The scalability of these methods is crucial for producing sufficient quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are optimized to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in medicinal and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and organic synthesis.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic structure, used in asymmetric synthesis and catalysis.
Uniqueness
(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFGQLJZGRCCX-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-63-1 |
Source
|
Record name | (1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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